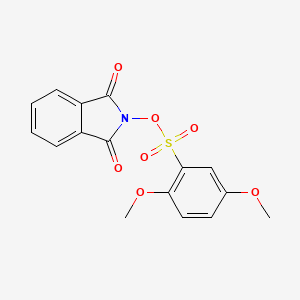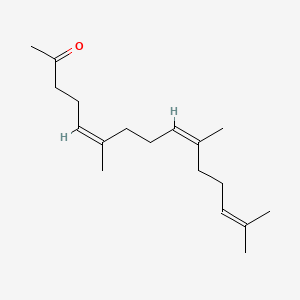![molecular formula C21H18FNO4 B1224685 4-Hydroxybenzoic acid [2-[1-(2-fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1224685.png)
4-Hydroxybenzoic acid [2-[1-(2-fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxybenzoic acid [2-[1-(2-fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester is a member of pyrroles.
科学的研究の応用
Metabolism and Hydrolysis
4-Hydroxybenzoic acid derivatives, such as parabens, undergo metabolism and hydrolysis in human and animal skin. Studies show that these compounds are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid, indicating their involvement in dermal metabolism and potential for localized toxicity. Notably, human and minipig skin exhibit similar absorption and metabolism of parabens, although differences in carboxylesterase profiles are observed (Jewell et al., 2007). Additionally, liver esterases and UDP-glucuronosyltransferases are involved in the biotransformation of parabens in humans, with varying hydrolysis rates depending on the alkyl chain length (Abbas et al., 2010).
Environmental Degradation
Photodegradation studies of parabens, which are esters of p-hydroxybenzoic acid, have shown that ultraviolet C lamps can effectively degrade these compounds in water. The degradation process yields by-products like hydroxybenzoic acid, indicating a potential environmental impact. Such studies assist in understanding the fate of these compounds in the environment (Gmurek et al., 2015).
Synthesis and Characterization
Research has explored eco-friendly methodologies for synthesizing aromatic esters, including those derived from 4-hydroxybenzoic acid. These methods, such as solvent-free phase transfer catalysis, offer improvements in green chemistry applications (Villa et al., 2005). Additionally, the esterification of p-hydroxybenzoic acid with glucose using γ-Al2O3/SO4 as a catalyst demonstrates the potential for producing novel esters (Putri et al., 2019).
Analytical Methods
Developments in analytical methods, such as HPLC–MS/MS, facilitate the simultaneous analysis of parabens in various samples, including food. This advancement aids in monitoring the presence of these esters in consumer products (Cao et al., 2013). Moreover, an automated on-line column-switching HPLC-MS/MS method has been developed for measuring parabens in human milk, enhancing our understanding of human exposure to these compounds (Ye et al., 2008).
特性
製品名 |
4-Hydroxybenzoic acid [2-[1-(2-fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester |
|---|---|
分子式 |
C21H18FNO4 |
分子量 |
367.4 g/mol |
IUPAC名 |
[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C21H18FNO4/c1-13-11-17(14(2)23(13)19-6-4-3-5-18(19)22)20(25)12-27-21(26)15-7-9-16(24)10-8-15/h3-11,24H,12H2,1-2H3 |
InChIキー |
KAYGDFANXAFOFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)COC(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)
![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)

![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)

![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)
![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B1224619.png)

![1-[4-Ethoxy-3-[[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]phenyl]ethanone](/img/structure/B1224621.png)


![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)